AST5902 Mesylate Exhibits a Significantly Longer Elimination Half-Life (t1/2) Than Its Parent Drug Alflutinib
In a human mass balance study following a single oral dose of 97.9 μCi/81.5 mg [14C]-furmonertinib mesylate to six healthy male volunteers, the mean terminal elimination half-life (t1/2) of AST5902 was 62.1 hours, compared to 37.2 hours for furmonertinib (alflutinib) [1]. This represents a 67% prolongation in t1/2 for the active metabolite relative to the parent drug.
| Evidence Dimension | Terminal elimination half-life (t1/2) |
|---|---|
| Target Compound Data | 62.1 h (mean, SD 9.78) |
| Comparator Or Baseline | Furmonertinib (alflutinib) t1/2 = 37.2 h (mean, SD 9.87) |
| Quantified Difference | 24.9 h longer (67% increase) |
| Conditions | Single oral dose of 97.9 μCi/81.5 mg [14C]-furmonertinib mesylate to 6 healthy male volunteers; plasma sampling over 504 h. |
Why This Matters
A longer half-life may enable sustained target inhibition with potentially less frequent dosing in preclinical models, reducing animal handling stress and improving experimental consistency.
- [1] Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans. Acta Pharmacologica Sinica (2021) 42:1081–1089. https://doi.org/10.1038/s41401-021-00667-8 View Source
